Methyl 4-[7-fluoro-2-(4-methoxybenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
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Overview
Description
Methyl 4-[7-fluoro-2-(4-methoxybenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a fluorine atom, a methoxybenzyl group, and a chromeno[2,3-c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[7-fluoro-2-(4-methoxybenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the Suzuki–Miyaura coupling reaction and employing advanced purification techniques such as chromatography and recrystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[7-fluoro-2-(4-methoxybenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The fluorine atom and methoxybenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like amines or halides.
Scientific Research Applications
Methyl 4-[7-fluoro-2-(4-methoxybenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new biochemical assays.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[7-fluoro-2-(4-methoxybenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with specific molecular targets. The fluorine atom and methoxybenzyl group play crucial roles in binding to these targets, while the chromeno[2,3-c]pyrrole core facilitates the compound’s overall stability and reactivity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 7-fluoro-2-(4-methoxybenzyl)thio-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 4-hydroxy-2-quinolones
Uniqueness
Methyl 4-[7-fluoro-2-(4-methoxybenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate stands out due to its unique combination of functional groups and structural features. The presence of the fluorine atom and methoxybenzyl group enhances its reactivity and binding affinity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C27H20FNO6 |
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Molecular Weight |
473.4 g/mol |
IUPAC Name |
methyl 4-[7-fluoro-2-[(4-methoxyphenyl)methyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C27H20FNO6/c1-33-19-10-3-15(4-11-19)14-29-23(16-5-7-17(8-6-16)27(32)34-2)22-24(30)20-13-18(28)9-12-21(20)35-25(22)26(29)31/h3-13,23H,14H2,1-2H3 |
InChI Key |
OSXHHJDVOVQVNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
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